2,3,4-Trichlorotoluene

Overview

Description

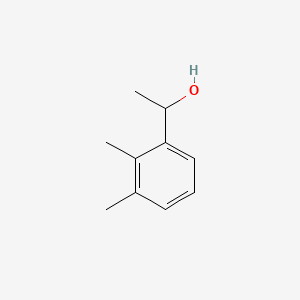

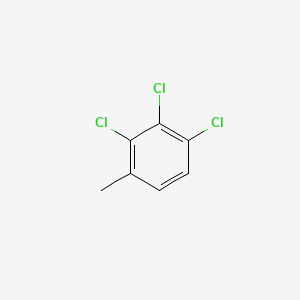

2,3,4-Trichlorotoluene is a general chemical reagent . It has a molecular formula of C7H5Cl3 and an average mass of 195.474 Da . It is used in the preparation of sulfonamide-based hypoglycemics and is generally used in reduction and oxidation reactions in the preparation of dyes .

Synthesis Analysis

The synthesis of this compound involves a multi-step reaction with 3 steps . The steps include reactions with aqueous H2O2, aqueous HCl, aqueous H2SO4, and sodium nitrite in the presence of aqueous hydrochloric acid .Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 5 hydrogen atoms, and 3 chlorine atoms . The structure is characterized by three chlorine atoms and one methyl group attached to a benzene ring .Chemical Reactions Analysis

This compound is a general chemical reagent used in various chemical reactions . It is used in the preparation of sulfonamide-based hypoglycemics and is generally used in reduction and oxidation reactions in the preparation of dyes .Physical and Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 243.5±35.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 46.1±3.0 kJ/mol and a flash point of 153.8±21.5 °C . The index of refraction is 1.560, and the molar refractivity is 45.8±0.3 cm3 .Scientific Research Applications

1. Organic Chemistry Applications

Radical Cyclizations : Ishibashi et al. (1998) investigated the radical cyclizations of N-vinylic α-halo amides, contributing to the understanding of reaction mechanisms in organic chemistry. This study, while not directly using 2,3,4-Trichlorotoluene, reflects the type of chemical processes where similar compounds might be involved (Ishibashi, Higuchi, Ohba, & Ikeda, 1998).

Synthesis of Biaryls : Shih, Shih, & Cheng (2001) conducted a study on the synthesis of biaryls via deoxygenative dimerization of 1,4-epoxy-1,4-dihydroarenes catalyzed by palladium complexes, a process relevant to the synthesis and reactions of chlorotoluenes (Shih, Shih, & Cheng, 2001).

2. Environmental Studies

Solubility Research : The aqueous solubilities of various chlorotoluenes, including 2,4,5-trichlorotoluene, were reported by Ma et al. (2001). This research is crucial in understanding the environmental behavior of these compounds (Ma, Hung, Shiu, & Mackay, 2001).

- roaromatic compounds related to trichlorotoluenes (Hawari, Beaudet, Halasz, Thiboutot, & Ampleman, 2000).

3. Material Science

Chlorination Reactions : Losch et al. (2015) investigated the environmentally-friendly chlorination reaction of toluene, demonstrating the potential application of trichlorotoluenes in material synthesis (Losch, Pascual, Boltz, Ivanova, Louis, Montilla, & Odriozola, 2015).

Bioconcentration Studies : Oliver & Niimi (1984) studied the bioconcentration of halogenated aromatics, including trichlorotoluenes, in rainbow trout, providing insights into the bioaccumulation potential of these compounds in aquatic organisms (Oliver & Niimi, 1984).

Safety and Hazards

When handling 2,3,4-Trichlorotoluene, it is advised to avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It is also recommended to ensure adequate ventilation and remove all sources of ignition .

Mechanism of Action

Target of Action

It is known that chlorinated hydrocarbons like 2,3,4-trichlorotoluene often interact with lipids and proteins, disrupting cellular functions .

Mode of Action

It’s known that chlorinated hydrocarbons can cause lipid peroxidation, leading to cell membrane damage . They can also bind to proteins, altering their function and potentially leading to cytotoxic effects .

Biochemical Pathways

Chlorinated hydrocarbons are known to interfere with oxidative phosphorylation and can disrupt energy production within cells .

Pharmacokinetics

Chlorinated hydrocarbons are generally lipophilic, meaning they can easily cross cell membranes and distribute throughout the body . They are often metabolized in the liver and excreted via the kidneys .

Result of Action

Exposure to chlorinated hydrocarbons can lead to a variety of adverse effects, including cytotoxicity, oxidative stress, and potential disruption of endocrine function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, its lipophilic nature means it can accumulate in fatty tissues, potentially leading to bioaccumulation and biomagnification in ecosystems . Additionally, its stability and persistence in the environment can lead to long-term exposure risks .

Biochemical Analysis

Biochemical Properties

2,3,4-Trichlorotoluene plays a significant role in biochemical reactions, particularly in the synthesis of dyes and antimicrobial agents . It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The interactions between this compound and these biomolecules often result in the formation of reactive intermediates that can further participate in biochemical reactions .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to changes in the expression of genes involved in detoxification processes, as well as modifications in metabolic pathways that are crucial for cell survival and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, leading to either inhibition or activation of their activity. For example, this compound can inhibit certain cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various metabolites, which may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular processes and potential toxic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while at higher doses, it can exhibit toxic or adverse effects. Studies have reported threshold effects, where a certain dosage level leads to significant changes in biological responses. High doses of this compound have been associated with toxicity, including liver damage and disruptions in metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates and metabolites. These metabolic processes can affect the levels of other metabolites and influence metabolic flux within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments. Its localization and accumulation within cells can impact its biological activity and potential toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its presence in specific subcellular locations can affect its interactions with biomolecules and its overall biological effects .

Properties

IUPAC Name |

1,2,3-trichloro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHOGNQZQKDZOBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60223778 | |

| Record name | 2,3,4-Trichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60223778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7359-72-0 | |

| Record name | 1,2,3-Trichloro-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7359-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trichlorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007359720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60223778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-1-hydroxy-](/img/structure/B1346024.png)

![2-[(2-Nitrophenyl)amino]acetic acid](/img/structure/B1346026.png)

![Ethyl 2-[(2-chloroacetyl)amino]acetate](/img/structure/B1346035.png)